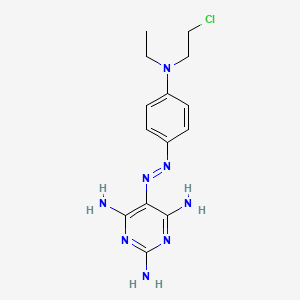

2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine

Beschreibung

2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine is a pyrimidine derivative with a chloroethyl-ethylamino-substituted phenylazo group at position 3. This compound acts as an irreversible inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and nucleotide synthesis. Its mechanism involves NADPH-dependent binding to DHFR, inducing a conformational change that enables alkylation of the enzyme’s active site, leading to permanent inactivation . The chloroethyl group serves as an alkylating agent, while the triaminopyrimidine core facilitates competitive binding to DHFR’s substrate pocket. This dual functionality distinguishes it from conventional reversible inhibitors.

Eigenschaften

CAS-Nummer |

4449-95-0 |

|---|---|

Molekularformel |

C14H19ClN8 |

Molekulargewicht |

334.81 g/mol |

IUPAC-Name |

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]diazenyl]pyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C14H19ClN8/c1-2-23(8-7-15)10-5-3-9(4-6-10)21-22-11-12(16)19-14(18)20-13(11)17/h3-6H,2,7-8H2,1H3,(H6,16,17,18,19,20) |

InChI-Schlüssel |

BZAFNEONRJEMMI-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CCCl)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2,4,6-Triaminopyrimidine Core

A key intermediate in the synthesis is 2,4,6-triaminopyrimidine, which is typically prepared via condensation of guanidine salts with malonic acid derivatives.

Preparation of the Substituted Phenyl Azo Component

The azo linkage involves coupling a diazonium salt derived from an aromatic amine with the triaminopyrimidine core.

- Key intermediate: p-(N-(2-chloroethyl)-N-ethylamino)aniline.

- Synthesis of substituted aniline: Typically involves alkylation of p-phenylenediamine or related intermediates with 2-chloroethyl and ethyl groups.

- Diazotization: The substituted aniline is diazotized using sodium nitrite and acid under cold conditions.

- Coupling: The diazonium salt is then coupled with 2,4,6-triaminopyrimidine under controlled pH to form the azo bond.

Though detailed proprietary methods for this step are scarce in open literature, the general azo coupling principles apply.

Reaction Conditions and Optimization

- Solvent choice: Water-miscible alcohols (methanol, ethanol) are preferred for solubility and reaction efficiency.

- Temperature control: Reflux temperatures for condensation; cooling to 20–50 °C for acidification and nitrosation.

- pH adjustment: Critical for successful nitrosation and azo coupling.

- Stoichiometry: Excess base and acid used to drive reactions to completion.

- Isolation: Avoiding intermediate isolation steps improves commercial viability.

Supporting Data Tables

| Parameter | Condition/Value | Effect on Yield/Quality |

|---|---|---|

| Guanidine salt type | Nitrate, sulfate, hydrochloride | No significant effect on yield |

| Alcohol solvent | Methanol, ethanol, butanol | Methanol preferred for solubility |

| Base | NaOH, KOH (stoichiometric excess) | Drives condensation reaction |

| Reaction time | 0.5 – 6 hours | Longer times improve yield |

| Temperature | Reflux (~65–78 °C) | Required for complete reaction |

| Acid for pH adjustment | Acetic acid (stoichiometric excess) | Essential for nitrosation |

| Water addition | 0.5 – 4 times reaction volume | Facilitates nitrosation |

| Nitrosating agent | Nitrous acid | Converts to nitroso intermediate |

Summary of Preparation Route

- Synthesize 2,4,6-triaminopyrimidine via condensation of guanidine salt and malonic acid dinitrile in alcohol with base, followed by acidification and nitrosation.

- Prepare substituted phenyl amine with N-(2-chloroethyl)-N-ethylamino group.

- Form diazonium salt of substituted aniline by diazotization.

- Couple diazonium salt with 2,4,6-triaminopyrimidine to yield the target azo compound.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Wissenschaftliche Forschungsanwendungen

5-[[p-[(2-Chloroethyl)ethylamino]phenyl]azo]pyrimidine-2,4,6-triamine is utilized in a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology and medicine, it may be used to investigate cellular processes and develop potential therapeutic agents. Industrial applications include its use in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 5-[[p-[(2-Chloroethyl)ethylamino]phenyl]azo]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes and receptors that regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

6-N-ω-(N-Ethyl-N-2-chloroethyl)propyl-2,4,6-triamino-5-(dichlorophenylazo)pyrimidine

- Structural Features: Shares the triaminopyrimidine core and chloroethyl group but incorporates a dichlorophenylazo substituent instead of the p-(N-(2-chloroethyl)-N-ethylamino)phenyl group.

- Mechanism : Irreversible DHFR inhibition via alkylation, similarly requiring NADPH for binding.

- However, the dichloro substitution may reduce selectivity due to increased reactivity with non-target residues .

4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde

- Structural Features: Replaces the chloroethyl group with a cyanoethyl moiety and lacks the pyrimidine core.

- Mechanism: Acts as an alkylating agent but with distinct reactivity due to the cyano group’s electron-withdrawing nature.

- Key Differences: The absence of the triaminopyrimidine structure limits DHFR binding, shifting its primary applications to non-enzymatic alkylation processes (e.g., industrial synthesis) .

Core Pyrimidine Derivatives Without Alkylating Groups

5-Nitrosopyrimidine-2,4,6-triamine (Nitrosotriaminopyrimidine)

- Structural Features: Retains the triaminopyrimidine core but lacks the azophenyl and chloroethyl substituents.

- Mechanism : Functions as a competitive, reversible DHFR inhibitor.

- Key Differences : The absence of alkylating groups results in lower potency and transient inhibition, making it unsuitable for applications requiring irreversible enzyme inactivation .

Complex Pyrimidine Derivatives with Varied Substituents

2-[[2,5-bis(chloranyl)phenyl]methylamino]-4-(cyclopentylamino)-N-[3-(2-oxidanylidene-1,3-oxazolidin-3-yl)propyl]pyrimidine-5-carboxamide

- Structural Features: Features a chlorophenyl group, cyclopentylamino substituent, and carboxamide side chain.

- Mechanism : Presumed competitive inhibition via steric hindrance and hydrogen bonding.

Comparative Analysis Table

Research Findings and Implications

- NADPH Dependency : The target compound and its dichlorophenylazo analogue uniquely require NADPH for binding, a feature absent in other alkylating agents. This dependency enhances specificity but limits activity in NADPH-deficient environments .

- Substituent Impact: The chloroethyl group’s alkylation efficiency surpasses cyanoethyl derivatives, while dichloro-substituted analogues prioritize reactivity over selectivity.

Biologische Aktivität

2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine is a synthetic compound with notable biological activity, particularly in the field of medicinal chemistry. Its structure incorporates a pyrimidine ring and various amine functionalities that contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine is C14H19ClN8. The compound features:

- Pyrimidine core : A six-membered ring with nitrogen atoms.

- Amino groups : Three amine substituents that enhance solubility and reactivity.

- Chloroethyl side chain : This moiety is significant for its interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 210-214 °C |

| Boiling Point | 663.6 ± 65.0 °C (Predicted) |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) |

| pKa | 5.20 ± 0.10 (Predicted) |

The biological activity of 2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine is primarily attributed to its ability to interact with cellular targets involved in various signaling pathways.

- Antitumor Activity : The compound has been studied for its potential as an anticancer agent due to the presence of the chloroethyl group, which can form reactive intermediates capable of alkylating DNA and disrupting cellular replication processes.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, indicating that this compound may also possess such activity.

- Enzyme Inhibition : The presence of amino groups allows for potential interactions with enzymes such as tyrosinase, which is involved in melanin production.

Antitumor Studies

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent antitumor activity.

Antimicrobial Activity

Research showed that derivatives of this compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics when tested against bacterial strains, indicating promising antimicrobial efficacy.

Toxicology and Safety Profile

While the compound shows potential therapeutic benefits, it is crucial to assess its toxicity profile. Toxicological studies have indicated that while there are some adverse effects at high concentrations, the therapeutic window appears favorable for clinical applications.

Q & A

Q. What are the recommended synthetic routes for 2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Condensation of guanidine derivatives with β-keto esters or nitriles under alkaline conditions to form the triamino-pyrimidine backbone.

Azophenyl Group Introduction : Diazotization of aniline derivatives followed by coupling with the pyrimidine core.

Chloroethyl-Ethylamino Sidechain Attachment : Alkylation using 2-chloroethylamine derivatives under controlled pH (e.g., NaHCO₃ buffer) and temperature (40–60°C) to avoid side reactions.

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Critical Parameters :

- Reaction Temperature : Excess heat during alkylation can lead to decomposition; maintain ≤60°C.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Look for N-H stretches (3200–3400 cm⁻¹) and azo group vibrations (1400–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the chloroethyl sidechain .

Q. What are the primary biological or pharmacological applications of this compound in current research?

Methodological Answer:

- Antitumor Activity : The chloroethyl group facilitates alkylation of DNA or tubulin, inducing apoptosis in cancer cells. Researchers use MTT assays and flow cytometry to assess cytotoxicity and cell-cycle arrest (e.g., G₂/M phase) .

- Enzyme Inhibition : The triamino-pyrimidine core may inhibit kinases or topoisomerases. Kinase activity assays (e.g., ADP-Glo™) are employed to quantify inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer:

- Orthogonal Assays : Validate results using complementary methods (e.g., Western blotting alongside flow cytometry to confirm apoptosis).

- Cell Line Variability : Test activity in multiple cell lines (e.g., HeLa vs. MCF-7) to account for differential expression of target proteins.

- Metabolic Stability : Assess compound stability in cell culture media (via LC-MS) to rule out degradation artifacts .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising its bioactivity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the triamino moiety to enhance solubility.

- Lipid Nanoparticle Encapsulation : Improve bioavailability by encapsulating the compound in PEGylated liposomes.

- Structure-Activity Relationship (SAR) Studies : Systematically modify the azophenyl substituents while monitoring cytotoxicity in vitro .

Q. How should researchers design experiments to investigate target-binding mechanisms and off-target effects?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., tubulin or DNA).

- Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification.

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What computational methods are suitable for predicting the compound’s interaction with novel biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with potential targets (e.g., kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of compound-target complexes.

- QSAR Modeling : Train models on datasets of related pyrimidine derivatives to predict affinity for untested targets .

Q. How can structural analogs of this compound be systematically compared to identify superior derivatives?

Methodological Answer:

- Fragment-Based Screening : Replace the chloroethyl group with bioisosteres (e.g., fluoropropyl) and test cytotoxicity.

- Thermodynamic Solubility Assays : Compare solubility in PBS (pH 7.4) to prioritize candidates for in vivo testing.

- In Vivo Efficacy : Use xenograft models to rank analogs based on tumor growth inhibition and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.